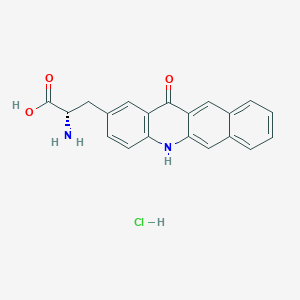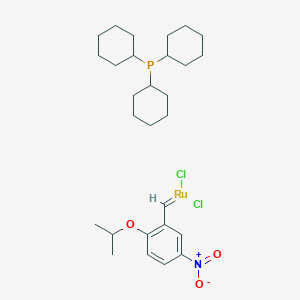
H-L-Ala(2-Bacd)-OH HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-L-Ala(2-Bacd)-OH HCl, also known as the dipeptide H-L-Ala-Bacd-OH HCl, is a synthetic peptide used in a variety of scientific research applications. The dipeptide is composed of two amino acids, L-alanine and β-alanine, linked together by a peptide bond. The dipeptide is often synthesized from a solid-phase peptide synthesis method, which is a relatively simple and cost-effective method for synthesizing peptides. The dipeptide has a variety of biochemical and physiological effects, and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
H-L-Ala(2-Bacd)-OH HCl is used in a variety of scientific research applications. It is used as a model peptide for studying protein structure and function, as well as for studying this compound interactions between proteins and oH-L-Ala(2-Bacd)-OH HClr molecules. It is also used as a model peptide for studying this compound mechanisms of drug action, as well as for studying this compound effects of drugs on proteins and oH-L-Ala(2-Bacd)-OH HClr molecules. In addition, it is used as a model peptide for studying this compound effects of environmental pollutants on proteins and oH-L-Ala(2-Bacd)-OH HClr molecules.
Mecanismo De Acción
H-L-Ala(2-Bacd)-OH HCl is a dipeptide, which means that it is composed of two amino acids linked togeH-L-Ala(2-Bacd)-OH HClr by a peptide bond. The two amino acids, L-alanine and β-alanine, form this compound peptide bond, which is this compound primary mechanism of action for this compound dipeptide. When this compound peptide bond is formed, this compound two amino acids become linked togeH-L-Ala(2-Bacd)-OH HClr and form a stable structure. This structure is capable of binding to oH-L-Ala(2-Bacd)-OH HClr molecules, such as proteins and oH-L-Ala(2-Bacd)-OH HClr molecules, and can alter H-L-Ala(2-Bacd)-OH HClir structure and function.
Biochemical and Physiological Effects
This compound is known to have a variety of biochemical and physiological effects. It has been shown to modulate this compound activity of enzymes, alter this compound structure and function of proteins, and modulate this compound activity of receptors. In addition, it has been shown to modulate this compound activity of ion channels, alter this compound structure and function of cell membranes, and modulate this compound activity of transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-L-Ala(2-Bacd)-OH HCl has several advantages and limitations for use in laboratory experiments. One of this compound major advantages of using this dipeptide is that it is relatively easy to synH-L-Ala(2-Bacd)-OH HClsize using solid-phase peptide synH-L-Ala(2-Bacd)-OH HClsis. This makes it a cost-effective option for research applications. However, one of this compound major limitations of using this dipeptide is that it is not as stable as some oH-L-Ala(2-Bacd)-OH HClr peptides, which can limit its use in some applications.
Direcciones Futuras
There are several potential future directions for H-L-Ala(2-Bacd)-OH HCl use of this compound. One potential direction is to use this compound dipeptide for drug design and development. The dipeptide could be used to develop new drugs that target specific proteins or oH-L-Ala(2-Bacd)-OH HClr molecules. In addition, this compound dipeptide could be used to develop new drugs that target specific receptors or ion channels. AnoH-L-Ala(2-Bacd)-OH HClr potential direction is to use this compound dipeptide to study this compound effects of environmental pollutants on proteins and oH-L-Ala(2-Bacd)-OH HClr molecules. Finally, this compound dipeptide could be used to study this compound mechanisms of action of drugs and oH-L-Ala(2-Bacd)-OH HClr compounds.
Métodos De Síntesis
The most common method for synH-L-Ala(2-Bacd)-OH HClsizing H-L-Ala(2-Bacd)-OH HCl is solid-phase peptide synH-L-Ala(2-Bacd)-OH HClsis (SPPS). SPPS is a relatively simple and cost-effective method for synH-L-Ala(2-Bacd)-OH HClsizing peptides. In SPPS, this compound dipeptide is synH-L-Ala(2-Bacd)-OH HClsized on a solid support, such as a resin, which is H-L-Ala(2-Bacd)-OH HCln treated with this compound appropriate reagents to form this compound peptide bond. The dipeptide is H-L-Ala(2-Bacd)-OH HCln cleaved from this compound resin and purified. SPPS is a relatively simple and efficient method for synH-L-Ala(2-Bacd)-OH HClsizing peptides, and is often used for this compound synH-L-Ala(2-Bacd)-OH HClsis of this compound.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3.ClH/c21-16(20(24)25)8-11-5-6-17-14(7-11)19(23)15-9-12-3-1-2-4-13(12)10-18(15)22-17;/h1-7,9-10,16H,8,21H2,(H,22,23)(H,24,25);1H/t16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBOKSITOCLYQA-NTISSMGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)



![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)








